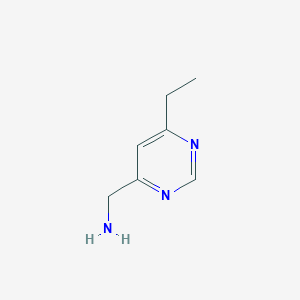

(6-Ethylpyrimidin-4-yl)methanamine

Description

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(6-ethylpyrimidin-4-yl)methanamine |

InChI |

InChI=1S/C7H11N3/c1-2-6-3-7(4-8)10-5-9-6/h3,5H,2,4,8H2,1H3 |

InChI Key |

MVWCGWMSEKUYQF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=N1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethylpyrimidin-4-yl)methanamine typically involves the reaction of 4,5-dichloro-6-ethylpyrimidine with an appropriate amine. For example, 3-aminopropanol can be used in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent . The reaction conditions usually involve heating the mixture to facilitate the substitution reaction.

Industrial Production Methods: Industrial production methods for (6-Ethylpyrimidin-4-yl)methanamine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: (6-Ethylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions:

Substitution Reactions: Reagents like potassium carbonate and solvents like DMF are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.

Major Products Formed:

Substitution Reactions: Substituted pyrimidine derivatives.

Oxidation: Oxidized pyrimidine compounds.

Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

(2-Ethylpyrimidin-4-yl)methanamine is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. It acts as a precursor in synthesizing complex molecules, heterocyclic compounds, and various specialty chemicals. Its derivatives are explored for potential antimicrobial, antiviral, and pharmacological activities, offering possibilities for developing new therapeutic agents.

Scientific Research Applications

(2-Ethylpyrimidin-4-yl)methanamine serves as a versatile building block in various scientific disciplines.

Chemistry (2-Ethylpyrimidin-4-yl)methanamine is a precursor in synthesizing complex molecules and various heterocyclic compounds. It can undergo reactions such as oxidation, reduction, and substitution to form pyrimidine derivatives, amine derivatives, and compounds with different functional groups.

Biology Researches study the compound for its potential biological activities, such as antimicrobial and antiviral properties, and its interactions with biological targets to develop new therapeutic agents.

Medicine In medicinal chemistry, this compound is explored as a drug candidate, and its derivatives may exhibit pharmacological activities for treating various diseases. Pyrimidine derivatives have been investigated for potential therapeutic applications in oncology and neuroprotection . Certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, indicating their potential in cancer treatment. Additionally, some pyrimidine derivatives can protect neuronal cells from damage under stress conditions, suggesting neuroprotective effects.

Industry This compound is used to synthesize specialty chemicals and materials and may also find applications in developing agrochemicals and dyes.

Case Studies

- Antimicrobial Evaluation Studies have assessed the antimicrobial activity of pyrimidine derivatives, and the results indicated that compounds similar to (2-Ethylpyrimidin-4-yl)methanamine displayed significant inhibitory effects against bacterial strains, suggesting potential as antimicrobial agents.

- Cancer Cell Studies In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines, highlighting their therapeutic potential in oncology. The mechanism appears to involve modulation of apoptotic pathways through receptor interactions.

- Neuroprotective Research Investigations into neuroprotective effects are ongoing, with preliminary findings suggesting that some pyrimidine derivatives can protect neuronal cells from damage under stress conditions.

Mechanism of Action

The mechanism of action of (6-Ethylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them effective as antimicrobial and anticancer agents . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Findings

- Receptor Selectivity: (9-Ethyl-9H-carbazol-3-yl)methanamine analogs demonstrate high dopamine D3 receptor (D3R) selectivity over D2R, attributed to their four-carbon linker and ethyl substitution .

- Substituent Effects: Replacing chlorine (as in 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline ) with ethyl may reduce electrophilicity and improve metabolic stability.

- Solubility and Lipophilicity : Methanamine derivatives with aromatic systems (e.g., benzimidazole in ) exhibit lower solubility than aliphatic analogs. The ethyl group in (6-Ethylpyrimidin-4-yl)methanamine likely positions it between highly soluble methylamine and less soluble aromatic amines.

Pharmacokinetic Considerations

- Lipophilicity : Ethyl-substituted pyrimidines are predicted to have higher logP values than methyl or chloro analogs, favoring blood-brain barrier penetration for CNS targets .

- Metabolic Stability : Ethyl groups may slow oxidative metabolism compared to methyl, reducing first-pass effects. This contrasts with chlorinated pyrimidines, which risk forming reactive metabolites .

Q & A

Q. How to design a high-throughput screening (HTS) protocol for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.